molecular formula C27H26BrOP B14271492 Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide CAS No. 137003-82-8

Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide

Cat. No.: B14271492
CAS No.: 137003-82-8
M. Wt: 477.4 g/mol
InChI Key: BODQXHWNFLAMLA-UHFFFAOYSA-M
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Description

Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is a quaternary phosphonium salt with the molecular formula C27H26BrP. This compound is characterized by a phosphonium ion bonded to a 3-hydroxy-3-phenylpropyl group and three phenyl groups, with bromide as the counterion. It is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with 3-bromo-3-phenylpropanol. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:

Ph3P+BrCH2CH(OH)PhPh3PCH2CH(OH)Ph+Br\text{Ph}_3\text{P} + \text{BrCH}_2\text{CH(OH)Ph} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH(OH)Ph}^+ \text{Br}^- Ph3​P+BrCH2​CH(OH)Ph→Ph3​PCH2​CH(OH)Ph+Br−

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reaction. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can participate in reduction reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can replace the bromide ion under mild conditions.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid can oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in compounds like phosphonium cyanides or phosphonium thiolates.

    Oxidation: The major product is typically a phosphonium ketone.

    Reduction: The major product is often a phosphonium alcohol.

Scientific Research Applications

Chemistry

In organic chemistry, Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is used as a phase-transfer catalyst and as a reagent in Wittig reactions to form alkenes. It is also employed in the synthesis of complex organic molecules.

Biology

In biological research, this compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as drug delivery agents due to their ability to cross cell membranes.

Medicine

Phosphonium salts, including this compound, are investigated for their potential use in targeting mitochondria in cancer cells, exploiting the high membrane potential of mitochondria to selectively deliver therapeutic agents.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and fine chemicals. Its role as a catalyst in various chemical processes makes it valuable in large-scale production.

Mechanism of Action

The mechanism by which Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphonium ion can interact with negatively charged cellular components, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphonium bromide: Lacks the 3-hydroxy-3-phenylpropyl group, making it less versatile in certain reactions.

    (3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxyl group instead of a hydroxyl group, altering its reactivity and applications.

    (3-Benzyloxypropyl)triphenylphosphonium bromide: Features a benzyloxy group, which provides different chemical properties and uses.

Uniqueness

Phosphonium, (3-hydroxy-3-phenylpropyl)triphenyl-, bromide is unique due to its specific functional groups, which confer distinct reactivity and make it suitable for specialized applications in organic synthesis and biological research. Its ability to participate in a variety of chemical reactions and its potential in drug delivery systems highlight its versatility and importance in scientific research.

Properties

CAS No.

137003-82-8

Molecular Formula

C27H26BrOP

Molecular Weight

477.4 g/mol

IUPAC Name

(3-hydroxy-3-phenylpropyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C27H26OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1

InChI Key

BODQXHWNFLAMLA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O.[Br-]

Origin of Product

United States

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